Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate
Brand Name: Vulcanchem
CAS No.: 2344681-50-9
VCID: VC5673951
InChI: InChI=1S/C9H20N2O3S/c1-7(6-15(5,10)13)11-8(12)14-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)
SMILES: CC(CS(=N)(=O)C)NC(=O)OC(C)(C)C
Molecular Formula: C9H20N2O3S
Molecular Weight: 236.33

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate

CAS No.: 2344681-50-9

Cat. No.: VC5673951

Molecular Formula: C9H20N2O3S

Molecular Weight: 236.33

* For research use only. Not for human or veterinary use.

Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate - 2344681-50-9

Specification

CAS No. 2344681-50-9
Molecular Formula C9H20N2O3S
Molecular Weight 236.33
IUPAC Name tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate
Standard InChI InChI=1S/C9H20N2O3S/c1-7(6-15(5,10)13)11-8(12)14-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12)
Standard InChI Key JDRMZYCAVBQJCU-UHFFFAOYSA-N
SMILES CC(CS(=N)(=O)C)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is tert-butyl NN-[1-(methylsulfonimidoyl)propan-2-yl]carbamate, reflecting its carbamate-protected sulfoximine core . The molecular formula C9H20N2O3S\text{C}_9\text{H}_{20}\text{N}_2\text{O}_3\text{S} confirms the presence of a sulfonimidoyl group (S(=N)(=O)\text{S(=N)(=O)}) attached to a propan-2-yl backbone, with a tert-butyl carbamate (Boc\text{Boc}) protecting the amine .

Structural Characterization

The SMILES notation CC(CS(=N)(=O)C)NC(=O)OC(C)(C)C\text{CC(CS(=N)(=O)C)NC(=O)OC(C)(C)C} delineates the connectivity: a central propan-2-yl group bonded to a methylsulfonimidoyl moiety and a Boc-protected amine . The InChIKey JDRMZYCAVBQJCU-UHFFFAOYSA-N\text{JDRMZYCAVBQJCU-UHFFFAOYSA-N} facilitates structural comparisons in databases .

Table 1: Key Identifiers of Tert-Butyl N-[1-(Methylsulfonimidoyl)propan-2-yl]carbamate

PropertyValue
CAS Number2344681-50-9
Molecular FormulaC9H20N2O3S\text{C}_9\text{H}_{20}\text{N}_2\text{O}_3\text{S}
Molecular Weight236.33 g/mol
SMILESCC(CS(=N)(=O)C)NC(=O)OC(C)(C)C
InChIKeyJDRMZYCAVBQJCU-UHFFFAOYSA-N

Synthesis and Reaction Mechanisms

Rhodium-Catalyzed Carbamate Transfer

The compound is synthesized via a rhodium-catalyzed N\text{N}-transfer reaction, as reported by Doran et al. . This method involves reacting sulfoxides with carbamates in the presence of Rh2(OAc)4\text{Rh}_2(\text{OAc})_4, magnesium oxide (MgO\text{MgO}), and iodobenzene diacetate (PhI(OAc)2\text{PhI(OAc)}_2) in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 40°C . For example, the reaction of methyl phenyl sulfoxide with tert-butyl carbamate yields the target compound in 34% yield after purification by flash chromatography .

Table 2: Representative Synthesis Conditions

ParameterValue
CatalystRh2(OAc)4\text{Rh}_2(\text{OAc})_4 (2.5 mol%)
Oxidizing AgentPhI(OAc)2\text{PhI(OAc)}_2
BaseMgO\text{MgO}
SolventCH2Cl2\text{CH}_2\text{Cl}_2
Temperature40°C
Reaction Time8 hours

Mechanistic Insights

The reaction proceeds through a rhodium-nitrene intermediate, where Rh2(OAc)4\text{Rh}_2(\text{OAc})_4 facilitates the transfer of the carbamate group to the sulfoxide sulfur atom . The oxidizing agent PhI(OAc)2\text{PhI(OAc)}_2 regenerates the active rhodium species, enabling catalytic turnover .

Physicochemical Properties

Stability and Reactivity

The Boc-protected sulfoximine demonstrates remarkable stability under both acidic and basic conditions, making it suitable for further functionalization . For instance, the compound remains intact during Suzuki-Miyaura cross-coupling reactions with aryl boronic acids, as evidenced by its use in synthesizing biaryl sulfoximines .

Spectroscopic Data

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): Peaks at δ 2.77 (s, 3H, CH3S\text{CH}_3\text{S}), 2.41 (s, 3H, CH3N\text{CH}_3\text{N}), and 1.46 (s, 9H, C(CH3)3\text{C}(\text{CH}_3)_3) confirm the methylsulfonimidoyl and Boc groups .

  • IR (film): Absorptions at 2975 cm1^{-1} (C-H stretch) and 1626 cm1^{-1} (C=O stretch) align with the carbamate functionality .

Applications in Organic Synthesis

Cross-Coupling Reactions

The Boc group’s stability allows the compound to serve as a substrate in palladium- and iron-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with aryl boronic acids proceed in >75% yield, enabling access to complex sulfoximine derivatives .

Deprotection Strategies

Deprotection of the Boc group using trifluoroacetic acid (TFA\text{TFA}) in dichloromethane affords the free NH\text{NH}-sulfoximine, a valuable intermediate in medicinal chemistry . This step is critical for introducing pharmacophoric groups in drug candidates.

Industrial and Medicinal Relevance

Role in Drug Discovery

Sulfoximines are increasingly utilized in drug design due to their metabolic stability and hydrogen-bonding capacity. The Boc-protected derivative enables safe handling and controlled deprotection, minimizing side reactions during multi-step syntheses .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator